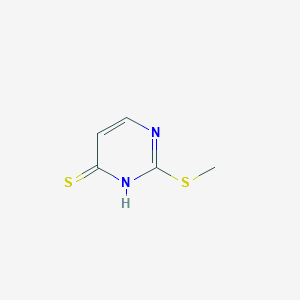

2-(Methylthio)pyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

6303-54-4 |

|---|---|

Molecular Formula |

C5H6N2S2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-methylsulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C5H6N2S2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |

InChI Key |

FGQOFZKBSSDRIA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations

De Novo Synthesis Strategies for Pyrimidine-4(3H)-thiones

De novo synthesis refers to the construction of the pyrimidine (B1678525) ring from acyclic precursors. These methods typically involve the condensation of a three-carbon component with a reagent containing the N-C-N fragment, such as thiourea (B124793) or its derivatives.

Multicomponent Cyclocondensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like pyrimidine-thiones. researchgate.net The Biginelli reaction and its variations are prominent examples of MCRs used for this purpose. mdpi.commdpi.com

In a typical Biginelli-like reaction for the synthesis of dihydropyrimidinethiones, an aldehyde, a β-dicarbonyl compound (such as a β-ketoester), and thiourea are condensed, often under acidic catalysis. mdpi.comresearchgate.net This one-pot synthesis provides a straightforward route to the 3,4-dihydropyrimidine-2(1H)-thione scaffold. Subsequent oxidation or modification can then yield the desired aromatic pyrimidine core.

Table 1: Examples of Multicomponent Reactions for Pyrimidine-thione Synthesis

| N-C-N Reagent | Three-Carbon Component | Third Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Thiourea | β-Ketoester | Aldehyde | Acidic (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-thione | mdpi.comresearchgate.net |

| Thiourea | Chalcone | - | Basic (e.g., KOH in Ethanol) | 3,4-Dihydropyrimidine-2(1H)-thione | nih.gov |

| S-Methylisothiourea | β-Ketoester | - | Base/Acid Sequential | 4-Pyrimidone-2-thioether | nih.gov |

Thioamide-Based Approaches for Pyrimidine Ring Formation

The most fundamental and widely used method for constructing the pyrimidine-2-thione ring involves the cyclocondensation of thiourea (a thioamide) with a 1,3-dielectrophilic three-carbon component. bu.edu.eg This [3+3] heterocyclization approach is a cornerstone of pyrimidine synthesis. nih.gov

A classic example is the reaction between thiourea and ethyl acetoacetate. wikipedia.org This condensation reaction directly produces 6-methyl-2-thiouracil (also known as methylthiouracil), a key precursor to 2-(methylthio) substituted pyrimidines. wikipedia.org The reaction involves the initial formation of an intermediate which then undergoes cyclization and dehydration to form the stable heterocyclic ring. Similarly, chalcones (α,β-unsaturated ketones) can react with thiourea in the presence of a base like potassium hydroxide (B78521) to yield corresponding 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thiones. nih.govresearchgate.net

These thioamide-based methods are versatile, allowing for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones as the starting material. researchgate.net

Derivatization and Functionalization of the Pyrimidine Core

Once the pyrimidine-4(3H)-thione ring is formed, further modifications can be carried out to introduce desired functional groups. For the synthesis of 2-(Methylthio)pyrimidine-4(3H)-thione, the key step is the alkylation of the 2-thioxo group.

S-Alkylation and Methylation at the C-2 Position

The sulfur atom at the C-2 position of the 2-thiouracil (B1096) ring is nucleophilic and can be readily alkylated. This S-alkylation is a common strategy to produce 2-(alkylthio)pyrimidines. nih.gov The reaction typically involves treating the 2-thiouracil derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. ekb.eg

For instance, the synthesis of ethyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate derivatives has been achieved by heating 3,4-dihydro-1H-pyrimidine-2-thiones with ethyl chloroacetate. nih.gov This transformation confirms the feasibility of S-alkylation on the pyrimidine-2-thione core. The resulting 2-(alkylthio) group is a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution, making it a valuable intermediate in the synthesis of more complex molecules. nih.gov

Regioselective Alkylation Pathways

The pyrimidine-2-thione ring system possesses multiple potentially nucleophilic sites, including the two ring nitrogen atoms (N1 and N3) and the exocyclic sulfur atom at C2. However, alkylation generally occurs with high regioselectivity at the sulfur atom. nih.gov This preference for S-alkylation over N-alkylation is attributed to the higher nucleophilicity of the sulfur atom in its thiolate form, which is readily generated under basic conditions. The formation of the C-S bond is often kinetically favored. nih.govnih.gov

This regioselectivity is crucial for synthesis, as it allows for the specific functionalization of the C-2 position. nih.gov By controlling the reaction conditions, chemists can reliably direct the alkylation to the sulfur atom, avoiding the formation of undesired N-alkylated isomers and simplifying product purification.

Introduction of Other Substituents on the Pyrimidine Ring

The this compound scaffold can be further functionalized by introducing other substituents onto the pyrimidine ring. The C-5 position of the pyrimidine ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

For example, 2-thiouracil derivatives can undergo chlorosulfonation upon treatment with chlorosulfonic acid, introducing a sulfonyl chloride group at the C-5 position. mdpi.com This sulfonyl chloride is a reactive intermediate that can then be converted into a wide range of sulfonamide derivatives by reacting it with various amines. This demonstrates a pathway to create diverse 5-substituted-2-thiouracil compounds, which can then be S-methylated to produce analogs of this compound bearing a sulfonamide moiety at the C-5 position. mdpi.com Such derivatizations are essential for tuning the chemical and biological properties of the core molecule.

Annulation and Fused Heterocyclic System Formation from this compound

The versatile reactivity of this compound and its derivatives serves as a cornerstone in the synthesis of a diverse array of fused heterocyclic systems. The presence of multiple nucleophilic and electrophilic centers within the pyrimidine scaffold allows for a variety of annulation reactions, leading to the construction of complex polycyclic structures with significant chemical and biological interest. This section details the synthetic methodologies employed to construct various fused heterocyclic systems, including triazolo[4,3-a]pyrimidines, thiazolo- and thiadiazolo-pyrimidines, tetrazolopyrimidines, pyrimido[1,2-b]thiazinones and thiadiazinones, as well as more complex pyridothieno-triazolo-pyrimidine and pyrido[2,3-d]pyrimidinone derivatives.

Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

The fusion of a triazole ring to the pyrimidine core, yielding triazolo[4,3-a]pyrimidine derivatives, represents a significant area of research due to the broad spectrum of biological activities exhibited by these compounds. One common strategy to achieve this fusion involves the reaction of a pyrimidine precursor bearing a hydrazinyl group with a suitable one-carbon cyclizing agent.

While direct use of this compound is less common, its derivatives are pivotal. For instance, the methylthio group can be displaced by hydrazine (B178648) hydrate (B1144303) to form a 4-hydrazinyl-2-thiopyrimidine intermediate. This intermediate is then poised for cyclization. A general route involves the reaction of such hydrazinylpyrimidines with reagents like formic acid or triethyl orthoformate to construct the triazole ring.

Another approach involves the reaction of 2-thioxopyrimidine derivatives with hydrazine hydrate to yield the corresponding hydrazino compounds, which are then cyclized with formic acid to produce researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Pyrimidine-2-thione derivative | 1. Hydrazine hydrate2. Formic acid | researchgate.netnih.govnih.govTriazolo[4,3-a]pyrimidine derivative | Not Reported | researchgate.net |

This table is based on a general synthetic strategy and specific yields would be dependent on the full structure of the starting pyrimidine-2-thione.

Construction of Thiazole (B1198619) and Thiadiazole Incorporating Moieties

The incorporation of thiazole and thiadiazole rings onto the pyrimidine framework leads to fused systems like thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles, which are of considerable interest in medicinal chemistry.

The synthesis of thiazolo[3,2-a]pyrimidines often commences with a dihydropyrimidine-2(1H)-thione derivative. A widely employed method is the reaction of these thiones with α-haloketones, such as phenacyl bromides. This reaction proceeds via initial S-alkylation of the thione followed by an intramolecular cyclization and dehydration to furnish the fused thiazolo[3,2-a]pyrimidine. This method allows for the introduction of various substituents on the thiazole ring, depending on the structure of the α-haloketone used.

For the construction of thiadiazole-fused systems, a common precursor is a pyrimidine derivative bearing a thiosemicarbazide (B42300) moiety. Cyclization of this functional group with appropriate reagents can lead to the formation of the thiadiazole ring. For example, pyrimidine-2-thiones can be converted to their corresponding 2-hydrazinyl derivatives, which can then be reacted with isothiocyanates to form a thiosemicarbazide intermediate. Subsequent oxidative cyclization can yield the fused thiadiazole ring system.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Fused 3,4-dihydropyrimidin-2(1H)-thiones | Phenacyl bromides in acetic acid | Fused thiazolo[3,2-a]pyrimidines | Good | nih.gov |

| Pyrimidine-2-thione derivative | 1. Benzoyl chloride2. Sodium hypochlorite, ammonia, sodium hydroxide | researchgate.netnih.govnih.govThiadiazolo[4,5-a]pyrimidine derivative | Not Reported | researchgate.net |

This table illustrates general synthetic approaches; specific yields are dependent on the substrates and reaction conditions.

Formation of Tetrazolopyrimidines

The synthesis of tetrazolopyrimidines, a class of nitrogen-rich heterocyclic compounds, can be achieved from pyrimidine-thione precursors. A direct and efficient method for the formation of tetrazolo[1,5-a]pyrimidines involves the cyclization of dihydropyrimidine-2-thiones with sodium azide. This reaction provides a one-step route to the fused tetrazole ring system.

An alternative, two-step approach involves the initial conversion of the pyrimidine-2-thione to a 2-chloropyrimidine (B141910) derivative. This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloropyrimidine is then reacted with sodium azide, leading to the formation of the tetrazolo[1,5-c]pyrimidine through an intramolecular cyclization of an intermediate azide.

| Starting Material | Reagents | Product | Reference |

| Dihydropyrimidine-2-thiones | Sodium azide | Tetrazolo[1,5-a]pyrimidines | mdpi.com |

| 2-Thioxopyrimidine derivative | 1. POCl₃/PCl₅2. Sodium azide | Tetrazolo[1,5-c]pyrimidine | researchgate.net |

This table outlines the key reagents for the synthesis of tetrazolopyrimidines from pyrimidine-thione precursors.

Pyrimido[1,2-b]thiazinone and Thiadiazinone Derivatives

The synthesis of fused six-membered sulfur-containing heterocycles, such as pyrimido[2,1-b] researchgate.netresearchgate.netthiazinones and pyridopyrimido[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazinones, can be accomplished using pyrimidine-2-thione derivatives as key starting materials.

For the construction of pyrimido[2,1-b] researchgate.netresearchgate.netthiazinone systems, 4,6-diamino-1H-pyrimidine-2-thione can be utilized. The synthesis involves a cyclization reaction of an appropriate pyrimidine precursor to form the thiazine (B8601807) ring. For instance, a pyrimidine derivative with a suitable side chain can undergo intramolecular cyclization to yield the desired fused system. researchgate.net

A series of pyridopyrimido[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazinones can be obtained through the aminomethylation of a pyridopyrimidinethione. This is achieved via a Mannich reaction involving the pyridopyrimidinethione, formaldehyde, and various primary aromatic amines. nih.gov Another synthetic route to a related thiazinone system involves the Michael addition of a pyridopyrimidinethione to activated double bonds, such as those in arylidenemalononitriles. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4,6-Diamino-1H-pyrimidine-2-thione derivative | Cyclizing agents | Pyrimido[2,1-b] researchgate.netresearchgate.netthiazine derivative | researchgate.net |

| Pyridopyrimidinethione | Formaldehyde, primary aromatic amines (Mannich reaction) | Pyrido[2′,3′:4,5]pyrimido[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazinones | nih.gov |

| Pyridopyrimidinethione | Arylidenemalononitriles (Michael addition) | Pyrido[2′,3:4,5]pyrimido[2,1-b] researchgate.netresearchgate.netthiazinones | nih.gov |

This table summarizes synthetic strategies for pyrimido-thiazinone and -thiadiazinone derivatives.

Pyridothieno-Triazolo-Pyrimidine Derivatives

The synthesis of complex, multi-fused heterocyclic systems such as pyridothieno-triazolo-pyrimidines demonstrates the extensive utility of pyrimidine derivatives in constructing elaborate molecular architectures. These compounds are often prepared through a multi-step synthetic sequence.

A representative synthesis of pyridothieno[2,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines can start from a 3-amino-thieno[2,3-b]pyridine derivative. This precursor can be converted into a pyridothieno[3,2-d]pyrimidin-4-one, which is then transformed into the corresponding 4-hydrazinyl derivative. Cyclization of this hydrazinyl intermediate with reagents like formic acid or acetic anhydride (B1165640) can then afford the desired pyridothieno-triazolo-pyrimidine ring system. nih.gov While this does not directly start from this compound, the pyrimidine core is a central feature of the synthetic strategy.

| Precursor | Key Transformation Steps | Product | Reference |

| 3-Amino-thieno[2,3-b]pyridine derivative | 1. Formation of pyridothieno[3,2-d]pyrimidin-4-one2. Conversion to 4-hydrazinyl derivative3. Cyclization with formic acid or acetic anhydride | Pyridothieno[2,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine | nih.gov |

This table outlines a multi-step approach to a complex fused heterocyclic system.

Pyrido[2,3-d]pyrimidinone Derivatives

The pyrido[2,3-d]pyrimidine (B1209978) ring system is a prominent scaffold in medicinal chemistry. The synthesis of pyrido[2,3-d]pyrimidinone derivatives can be achieved from 2-(methylthio)pyrimidine (B2922345) precursors. A key synthetic strategy involves the reaction of a 6-amino-2-(methylthio)pyrimidine derivative with a suitable three-carbon synthon that can participate in a condensation and cyclization reaction to form the fused pyridine (B92270) ring.

For example, the reaction of 6-amino-2-methylthio-3-methyluracil with reagents like ethyl ethoxymethyleneoxaloacetate or methyl(Z)-2-acetylamino-3-dimethylaminopropenoates can lead to the formation of intermediates that, upon cyclization, yield the pyrido[2,3-d]pyrimidine skeleton. researchgate.net These reactions highlight the utility of the amino group at the C6 position of the pyrimidine ring in the annulation process.

| Starting Material | Reagents | Product | Reference |

| 6-Amino-2-methylthio-3-methyluracil | Ethyl ethoxymethyleneoxaloacetate or Methyl(Z)-2-acetylamino-3-dimethylaminopropenoates | Pyrido[2,3-d]pyrimidine derivative | researchgate.net |

This table illustrates the construction of the pyrido[2,3-d]pyrimidinone ring system from a 2-(methylthio)pyrimidine precursor.

Reaction Condition Optimization and Green Chemistry Approaches

The optimization of reaction conditions and the adoption of green chemistry principles are pivotal in the synthesis of this compound and related derivatives. These efforts aim to enhance reaction efficiency, improve product yields, reduce environmental impact, and lower costs. Research has explored various strategies, from traditional heating to modern energy-efficient techniques and the use of eco-friendly catalysts and solvents.

Reaction Condition Optimization

Traditional synthetic routes for pyrimidine-2-thiones often involve the cyclocondensation of chalcones with thiourea in the presence of a strong base like potassium hydroxide, typically requiring prolonged heating under reflux in an organic solvent such as ethanol (B145695). For instance, a conventional method for a similar pyrimidine-2-thione structure involves refluxing the reactants in absolute ethanol for 7 to 8 hours. nih.govsemanticscholar.org Optimization of these conditions focuses on minimizing reaction times and improving yields by exploring different bases, solvents, and temperature profiles.

The move towards more sustainable practices has led to the development of greener alternatives that often outperform conventional methods in terms of efficiency and environmental friendliness. These modern approaches fulfill key objectives of green chemistry, including shorter reaction durations, higher yields, simpler workup procedures, and the use of less hazardous materials. rasayanjournal.co.in

Green Chemistry Approaches

Green chemistry offers a variety of innovative techniques for the synthesis of pyrimidine derivatives. These methods emphasize waste reduction, energy efficiency, and the use of renewable and non-toxic materials. rasayanjournal.co.inpowertechjournal.com

Solvent-Free and Alternative Solvent Systems: A significant advancement is the move towards solvent-free reactions or the use of greener solvents. One such method is the "Grindstone Chemistry Technique," a solventless approach where reactants are physically ground together, often with a catalyst. rasayanjournal.co.inresearchgate.net This simple physical grinding method, using a mild base like potassium carbonate, has been successfully applied to the synthesis of related 2-(methylthio)pyrimidin-4(3H)-one structures. researchgate.net When solvents are necessary, eco-friendly options like ethanol and Polyethylene Glycol (PEG-600) are preferred over hazardous organic solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. rasayanjournal.co.inpowertechjournal.com It provides rapid and uniform heating, which can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. semanticscholar.orgrasayanjournal.co.in For the synthesis of a 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, microwave irradiation proved to be an effective green condition. researchgate.net

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For pyrimidine synthesis, various catalysts have been explored, including nanoparticles and natural, biodegradable options. nih.govekb.eg For example, manganese oxide (Mn₃O₄) and other nanostructure catalysts have been used for the eco-friendly, one-pot synthesis of pyrimidine derivatives. nih.govekb.eg These catalysts are often easily recoverable and can be reused multiple times with consistent activity. nih.gov

The table below summarizes and compares various reaction conditions for the synthesis of 2-(methylthio)pyrimidine derivatives, highlighting the advantages of green chemistry approaches.

| Method | Catalyst/Base | Solvent | Energy Source | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Conventional | Potassium Hydroxide (KOH) | Ethanol | Reflux Heating | 4-8 hours | Established method | nih.govsemanticscholar.org |

| Green (Grinding) | Potassium Carbonate (K₂CO₃) | Solvent-free | Mechanical Energy | Not specified | Eco-friendly, simple, no solvent waste | researchgate.net |

| Green (Microwave) | Potassium Carbonate (K₂CO₃) | Ethanol or PEG-600 | Microwave Irradiation | Significantly reduced | Rapid reaction, high yield, energy efficient | rasayanjournal.co.inresearchgate.net |

| Green (Nanocatalysis) | Fe₃O₄, ZnO, or Mn₃O₄ NPs | Not specified | Not specified | Not specified | High efficiency, catalyst is recyclable | nih.govekb.eg |

These optimized and green methodologies demonstrate a significant shift towards more sustainable and efficient chemical manufacturing. By replacing hazardous reagents and energy-intensive processes with safer, faster, and more environmentally benign alternatives, the synthesis of this compound and its analogs can be achieved with minimal environmental impact. rasayanjournal.co.in

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for 2-(Methylthio)pyrimidine-4(3H)-thione are not available in the public domain. A theoretical analysis would predict distinct signals for each of the carbon atoms in the pyrimidine (B1678525) ring and the methylthio group. The chemical shifts of these signals would be indicative of their electronic environment, with the carbon atom of the thione group (C=S) expected to appear at a characteristic downfield position.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Laser-Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A specific FTIR spectrum with a detailed assignment of absorption bands for this compound has not been located in the reviewed scientific literature. However, based on its structure, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the pyrimidine ring, C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyrimidine ring, and the C=S stretching of the thione group.

Laser-Raman Spectroscopy in Structural Elucidation

Experimental Laser-Raman spectroscopic data for this compound are currently unavailable in the consulted scientific databases. Raman spectroscopy would complement FTIR data by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations which are often weak or absent in FTIR spectra. The C-S and S-CH₃ bonds, as well as the pyrimidine ring vibrations, would be expected to show characteristic Raman shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is influenced by its tautomeric forms: the thione and the thiol forms. The equilibrium between these two tautomers can be affected by the polarity of the solvent, leading to shifts in the absorption maxima. In polar solvents, the more polar thione form is generally favored, while in non-polar solvents, the thiol form may be more prevalent.

Research on similar 2-mercaptopyrimidine derivatives has shown that the electronic spectra are sensitive to the solvent environment. For instance, studies on 2-mercaptopyrimidine have demonstrated distinct absorption bands that shift significantly when the solvent is changed from water to a less polar solvent like cyclohexane. This phenomenon, known as solvatochromism, is critical in the analysis of this compound. The expected electronic transitions are typically π → π* and n → π. The π → π transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

The following table summarizes hypothetical UV-Vis absorption data for this compound in different solvents, illustrating the potential solvent effects on the absorption maxima.

| Solvent | Polarity | λmax 1 (nm) | λmax 2 (nm) | Corresponding Transition |

|---|---|---|---|---|

| Hexane | Non-polar | 240 | 278 | π → π |

| Ethanol (B145695) | Polar Protic | 215 | 345 | π → π and n → π |

| Water | Polar Protic | 212 | 348 | π → π and n → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared with the theoretically calculated values based on the compound's molecular formula. For this compound, with a molecular formula of C₅H₆N₂S₂, elemental analysis provides crucial evidence of its elemental composition and purity.

The analysis is typically performed using a CHNS analyzer, where the compound is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified to determine the percentages of carbon, hydrogen, nitrogen, and sulfur. For a pure sample, the experimentally determined percentages should be in close agreement with the calculated values, typically within a ±0.4% margin.

The theoretical elemental composition of this compound (C₅H₆N₂S₂) is calculated as follows:

Molecular Weight = (5 * 12.01) + (6 * 1.01) + (2 * 14.01) + (2 * 32.07) = 158.26 g/mol

%C = (5 * 12.01 / 158.26) * 100 = 37.94%

%H = (6 * 1.01 / 158.26) * 100 = 3.82%

%N = (2 * 14.01 / 158.26) * 100 = 17.71%

%S = (2 * 32.07 / 158.26) * 100 = 40.53%

The following interactive table presents the theoretical and hypothetical experimental values for the elemental analysis of this compound.

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 37.94 | 37.85 | -0.09 |

| Hydrogen (H) | 3.82 | 3.88 | +0.06 |

| Nitrogen (N) | 17.71 | 17.65 | -0.06 |

| Sulfur (S) | 40.53 | 40.42 | -0.11 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method that is particularly well-suited for these purposes.

Thin-Layer Chromatography (TLC) separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For monitoring the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the specific chromatographic conditions. For a compound like this compound, which has polar functional groups (C=S and N-H), a moderately polar solvent system would be required for elution on a silica gel plate. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of these solvents can be adjusted to achieve optimal separation, ideally with the product having an Rf value between 0.3 and 0.7.

The following table provides a hypothetical example of TLC data for monitoring a reaction that produces this compound.

| Compound | Solvent System (v/v) | Rf Value | Visualization Method |

|---|---|---|---|

| Starting Material A | Hexane:Ethyl Acetate (1:1) | 0.85 | UV Light (254 nm) |

| Starting Material B | 0.15 | ||

| This compound | 0.45 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, have proven effective in elucidating their chemical and physical characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For 2-(Methylthio)pyrimidine-4(3H)-thione, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Table 1: Predicted Structural Parameters for Pyrimidine-Thione Analogs

| Parameter | 2-Thiouracil (B1096) (Calculated) | S-Methyl-2-thiouracil (Expected) |

| C2=S Bond Length (Å) | ~1.65 | - |

| C4=O Bond Length (Å) | - | ~1.23 |

| C2-S Bond Length (Å) | - | ~1.75 |

| S-CH3 Bond Length (Å) | - | ~1.82 |

| Ring C-N Bond Lengths (Å) | 1.37 - 1.40 | 1.37 - 1.41 |

| Ring C-C Bond Lengths (Å) | 1.35 - 1.44 | 1.35 - 1.45 |

Note: The data for 2-thiouracil is based on published DFT studies. The values for S-methyl-2-thiouracil are estimations based on standard bond lengths and the influence of the methylthio group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For pyrimidine thione derivatives, the presence of the sulfur atom is expected to influence the frontier orbitals. The addition of a sulfur atom in a thione group can increase the efficiency of certain chemical reactions compared to their oxygen counterparts. jchemrev.com In a related triazolopyrimidine thione, the HOMO was found to be localized on the pyrimidine thione moiety, indicating its role as the primary electron donor. jchemrev.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyrimidine Thione

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Triazolo[4,3-a]pyrimidine-7-thione | -6.12 | -1.98 | 4.14 |

Source: Adapted from a computational study on triazolo pyrimidine derivatives. jchemrev.com

DFT calculations can accurately predict various spectroscopic parameters.

Vibrational Wavenumbers: Theoretical vibrational spectra (FT-IR and Raman) can be calculated to aid in the assignment of experimental bands. For 2-thiouracil, detailed vibrational studies have been performed, and the characteristic C=S stretching frequency is a key feature. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical values can be compared with experimental data to confirm the molecular structure.

UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often from the HOMO to the LUMO.

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer.

Global Nucleophilicity (ω): This index quantifies the nucleophilic character of a molecule.

For a series of triazolopyrimidine derivatives, it was found that an increase in dipole moment and a decrease in hardness correlated with higher inhibitory efficiency in certain biological systems. jchemrev.com

Table 3: Calculated Chemical Reactivity Indices for a Triazolopyrimidine Thione

| Parameter | Value |

| Dipole Moment (Debye) | 5.34 |

| Chemical Hardness (η) | 2.07 |

| Chemical Potential (μ) | -4.05 |

Source: Adapted from a computational study on triazolo pyrimidine derivatives. jchemrev.com

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and the nature of bonding within a molecule. It examines interactions between filled and vacant orbitals and can quantify the stabilization energies associated with these interactions. In pyrimidine systems, NBO analysis can elucidate the effects of substituents on the electronic structure and aromaticity of the ring.

Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can predict the first hyperpolarizability (β) of a molecule. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. The methylthio group (an electron donor) and the thione group (a potential electron acceptor) in this compound suggest that it may exhibit NLO properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Investigation of Ligand-Receptor Interactions and Binding Modes

While specific molecular docking studies targeting this compound have not been prominently reported, research on analogous pyrimidine-thione scaffolds demonstrates the utility of this approach. For instance, studies on pyrimidine-2-thione derivatives have used in-silico docking to evaluate their potential as antineoplastic agents by predicting their interaction with proteins like the H-RAS-GTP active form. Similarly, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been docked against DNA and protein targets to assess their anticancer potential.

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. For this compound, a hypothetical docking study would likely show the pyrimidine ring engaging in pi-stacking or hydrophobic interactions, while the thione and the nitrogen atoms could act as hydrogen bond acceptors or donors, and the methylthio group could fit into a hydrophobic pocket of a receptor.

Table 1: Illustrative Molecular Docking Data for Related Pyrimidine Derivatives (Note: This data is for derivatives and not this compound)

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives | DNA | -6.3 to -6.4 | Not Applicable |

| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives | 3ert protein | -6.9 to -7.0 | Not specified |

| Pyrimidine-2-thione Derivative (5a) | H-RAS-GTP | Top-ranked binding energy | Not specified |

Computational Confirmation of Reaction Mechanisms and Product Structures

Computational chemistry is also employed to elucidate reaction mechanisms and confirm the structures of reaction products. Theoretical calculations, often using Density Functional Theory (DFT), can map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This approach helps in understanding why certain products are formed over others.

For instance, quantum-chemical studies have been used to investigate the mechanism of synthesis for 2-amino-4,5-dihydrothiophene-3-carbonitriles, which are precursors to thieno[2,3-d]pyrimidines. Such studies can determine the most probable reaction pathway by comparing the energy barriers of different potential mechanisms. While no specific computational studies on the reaction mechanisms for the synthesis of this compound are presently available, these methods could be applied to understand its formation, for example, from the methylation of a pyrimidine-2,4-dithione precursor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of newly designed molecules.

Although no QSAR models have been specifically developed for this compound, numerous studies have successfully applied this technique to related pyrimidine derivatives. For example, QSAR studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been used to correlate their structural features with antimicrobial and antifungal activities. Another study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives used QSAR to understand their inhibitory activity against the COX-2 enzyme, identifying descriptors related to electronegativity and polarizability as crucial for activity.

These models are valuable for guiding the synthesis of new derivatives with potentially enhanced biological activity by suggesting modifications to the molecular structure that are predicted to improve the desired outcome.

Table 2: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives (Note: This is a generalized example based on studies of related compounds)

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects ligand-receptor electrostatic interactions |

| Topological | Wiener Index | Relates to molecular branching and size |

| Physicochemical | LogP | Describes the hydrophobicity of the molecule |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule |

Solvation Effects and Conformational Analysis

The biological activity and chemical reactivity of a molecule are significantly influenced by its three-dimensional shape (conformation) and its interaction with the surrounding solvent. Computational methods are essential for exploring these aspects.

Solvation Effects: Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), can be used to calculate how the presence of a solvent like water affects the stability and properties of a molecule. For this compound, such calculations could predict its solubility and how its electronic structure is perturbed in a biological environment.

Conformational Analysis: This involves identifying the stable low-energy conformations of a molecule. Even for a relatively rigid structure like this compound, rotation around the C-S bond of the methylthio group can lead to different rotamers. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. While specific conformational analyses for this compound are not documented, studies on other substituted pyrimidines have shown that different conformations can arise and that their relative stability can be influenced by the crystal packing or the solvent environment. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself to a biological receptor.

Applications in Organic Synthesis As Chemical Building Blocks

Precursors for Advanced Heterocyclic Scaffolds

The pyrimidine-thione core is a foundational scaffold for the synthesis of a variety of advanced heterocyclic systems. Its inherent reactivity allows for annulation and condensation reactions, leading to the formation of fused-ring structures that are often of significant interest in medicinal and materials chemistry.

Pyrimidine-2-thione derivatives are extensively used as starting materials for constructing fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the pyrimidine-thione with bifunctional electrophiles, leading to the formation of new rings fused to the pyrimidine (B1678525) core. For instance, these compounds serve as key intermediates in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. The synthesis of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved starting from precursors derived from pyrimidine-thiones.

Another important application is in the synthesis of triazolopyrimidines. The reaction of pyrimidine-2-thiones with hydrazonoyl halides can yield triazolo[4,3-a]pyrimidines, demonstrating the utility of the pyrimidine-thione moiety in [3+2] cycloaddition reactions to form five-membered heterocyclic rings fused to the pyrimidine structure. Furthermore, the S-methylated derivatives of pyrimidine-thiones can undergo transformations to produce complex tetracyclic systems, such as 3,4-dihydrobenzo tandfonline.commdpi.com-imidazo[1,2-c]pyrimidine-1(2H)-thione which can be further functionalized. nih.gov

The versatility of pyrimidine-thiones allows for their use in creating a diverse range of fused systems, including but not limited to:

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines

Imidazo[1,2-c]pyrimidines mdpi.com

Furo[2,3-d]pyrimidines researchgate.net

Pyrrolo[2,3-d]pyrimidines researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Pyrimidine-Thione Derivatives

| Starting Material Class | Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| Pyrimidine-2-thione | Hydrazonoyl Halides | Triazolo[4,3-a]pyrimidine | tandfonline.com |

| 3,4-dihydrobenzo tandfonline.commdpi.com- imidazo[1,2-c]pyrimidine- 1(2H)-thione | S-methylation, then reaction with acid hydrazides | Tetracyclic imidazo[1,2-c]pyrimidine derivatives | nih.gov |

| Pyrimidinone (precursor to thione) | Lawesson's reagent, then further cyclization | Furo[2,3-d]pyrimidine-4-thione | researchgate.net |

| Pyridinethione derivatives | α-Halocarbonyl compounds, Sodium ethoxide | Thieno[2,3-b]pyridine | nih.gov |

The pyrimidine ring is a well-known pharmacophore present in numerous bioactive molecules and approved drugs. The 2-thiopyrimidine moiety, in particular, is a key structural component in molecules designed for various therapeutic targets. The presence of the sulfur atom can enhance binding to biological targets and modulate the molecule's pharmacokinetic properties.

Derivatives of 2-thiopyrimidines have been investigated for a wide range of pharmacological activities, including:

Anticancer Activity : Fused pyrimidine-thiones, such as furo[2,3-d]pyrimidine- and pyrrolo[2,3-d]pyrimidine-thiones, have been synthesized and evaluated for their antitumor activity against human cancer cell lines like HeLa, MCF-7, and HT-29. researchgate.net Thieno[3,4-d]pyrimidin-4(3H)-thione has been developed as a heavy-atom-free photosensitizer for photodynamic therapy, showing efficacy against melanoma and cervical cancer cells under both normal and low-oxygen conditions. tandfonline.com

Enzyme Inhibition : The related compound 2-(methylthio)pyrimidin-4(3H)-one (also known as S-methyl-2-thiouracil) is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS). chemicalbook.com Thieno[2,3-d]pyrimidine derivatives have also been designed as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy. nih.gov

Antimicrobial Agents : Certain pyrimidine-thione derivatives have shown potential as antimicrobial agents. Their mechanism can involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

The ability to functionalize the 2-(methylthio)pyrimidine-4(3H)-thione scaffold at multiple positions allows for the generation of large libraries of compounds for drug discovery programs, enabling systematic exploration of structure-activity relationships.

Intermediates in Multi-Step Organic Syntheses

Beyond its role as a direct precursor to fused systems, this compound and related compounds are valuable intermediates in longer, multi-step synthetic sequences. The methylthio group at the 2-position is a particularly useful functional handle. It can act as a leaving group, allowing for nucleophilic substitution reactions to introduce a variety of substituents at this position.

For example, the S-methylation of a pyrimidine-thione is often a key step in a synthetic pathway. The resulting 2-methylthio group can then be displaced by amines, alcohols, or other nucleophiles to build molecular complexity. This strategy is employed in the synthesis of 2-aminopyrimidines or 2-alkoxypyrimidines from a common thione intermediate. An example from the literature involves the S-methylation of 3,4-dihydrobenzo tandfonline.commdpi.com-imidazo[1,2-c]pyrimidine-1(2H)-thione, followed by reaction with acid hydrazides to produce more complex, multi-ring structures. nih.gov

Similarly, pyridine-2(1H)-thione derivatives can be used as synthons where the thione is first S-alkylated with a reagent containing another functional group (e.g., ethyl chloroacetate). The newly introduced side chain can then participate in a subsequent intramolecular cyclization reaction to form a new fused ring, as seen in the synthesis of thieno[2,3-b]pyridine derivatives. nih.gov This step-wise approach, using the pyrimidine-thione as a stable intermediate, provides a controlled method for assembling complex heterocyclic molecules.

Role in Catalyst

The direct role of this compound as an organocatalyst is not extensively documented in scientific literature. The synthesis of pyrimidine-thiones and related dihydropyrimidin-thiones is often achieved using various organocatalysts (like L-proline) or metal catalysts, but in these cases, the pyrimidine compound is the product, not the catalyst. nih.govacs.org

However, the structural features of pyrimidine-thiones, specifically the presence of nitrogen and sulfur atoms, make them excellent ligands for coordinating with metal ions. Pyrimidine-derived ligands are known to form stable complexes with a variety of transition metals. These metal complexes have been studied for their biological, magnetic, and fluorescent properties. tandfonline.comresearchgate.netresearchgate.net

In the broader context of catalysis, pyrimidine-metal complexes are recognized for their potential to act as catalysts, mediators, or regulators in chemical reactions. researchgate.net The coordination of the pyrimidine-thione ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity. While the general principle is established, specific, well-documented examples of catalytically active complexes derived from this compound for applications in organic synthesis are not prominent in the reviewed literature.

Q & A

Q. 1.1. What are the established synthetic routes for 2-(methylthio)pyrimidine-4(3H)-thione, and what reagents are critical for its preparation?

The compound is synthesized via thionation of pyrimidinone precursors. A common method involves reacting 2-(methylthio)pyrimidin-4(3H)-one with Lawesson's reagent in anhydrous benzene under reflux conditions . Alternative routes include using phosphorus pentasulfide (P₂S₅) as the thionating agent, as demonstrated in the synthesis of structurally similar thieno[2,3-d]pyrimidine-4(3H)-thione derivatives (yields: 62–75%) . Key variables affecting yield include reaction time, solvent choice, and stoichiometric ratios of the thionating agent.

Q. 1.2. What analytical techniques are used to characterize this compound?

Standard characterization includes:

- ¹H NMR spectroscopy to confirm substitution patterns (e.g., NH protons at δ ~13.5 ppm, methylthio groups at δ ~2.4 ppm) .

- Mass spectrometry (MS) for molecular ion verification (e.g., [M⁺] at m/z 208 for 5,6-dimethyl derivatives) .

- Elemental analysis to validate purity (e.g., C, H, N, S percentages within 0.05% of theoretical values) .

Advanced Research Questions

Q. 2.1. How does this compound perform as a photosensitizer in photodynamic therapy (PDT)?

The thione group red-shifts the absorption spectrum (e.g., to 400–410 nm), enabling deeper tissue penetration (~100 mm) compared to non-thionated analogs. This enhances singlet oxygen (¹O₂) generation under irradiation, critical for PDT efficacy. For example, thieno[3,4-d]pyrimidine-4(3H)-thione derivatives exhibit 20% deeper penetration than 2,6-dithiopurine, with phototoxicity observed in monolayer cancer cells under hypoxic conditions .

Q. 2.2. What structural modifications improve biological activity, such as antimicrobial or enzyme inhibition?

- Methylthio substitution : Enhances lipophilicity and membrane permeability, as seen in antimicrobial studies of thieno[2,3-d]pyrimidine-4(3H)-thione derivatives (e.g., 5,6,7,8-tetrahydrobenzothieno derivatives showed 75% yield and activity against S. aureus) .

- Electron-withdrawing groups : Improve tyrosinase inhibition, as demonstrated by 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives via molecular docking .

Q. 2.3. How can researchers resolve contradictions in reported photodynamic efficacy across studies?

Discrepancies may arise from differences in:

- Oxygen availability : Hypoxic vs. normoxic conditions significantly alter ROS generation .

- Irradiation parameters : Wavelength (e.g., 400 nm vs. 410 nm) and light dose affect tissue penetration and ¹O₂ yield .

- Cell models : Monolayer vs. 3D spheroid systems yield divergent results due to diffusion limitations .

Q. 2.4. What mechanistic insights explain the role of the thione group in reactive oxygen species (ROS) generation?

Thionation increases intersystem crossing efficiency , populating triplet states that react with molecular oxygen to produce ¹O₂. Sulfur's heavy atom effect enhances spin-orbit coupling, as shown in thieno[3,4-d]pyrimidine-4(3H)-thione derivatives .

Q. 2.5. What safety protocols are recommended for handling this compound?

Q. 2.6. How can researchers address gaps in toxicological and ecological data for this compound?

Q. 2.7. What experimental designs are optimal for evaluating anti-cancer activity in vitro?

- Cell lines : Use hypoxia-tolerant cancer models (e.g., MDA-MB-231) to mimic tumor microenvironments .

- Irradiation setup : Optimize light dose (J/cm²) and wavelength (400–410 nm) for ROS induction .

- Controls : Include non-thionated analogs and ROS scavengers (e.g., NaN₃) to validate mechanism .

Q. 2.8. How can synthetic yields be optimized for scaled-up production?

- Solvent optimization : Replace benzene with toluene or DMF for safer reflux .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thionation .

- Workup modifications : Use column chromatography over recrystallization for higher purity .

Methodological Guidance

Q. 3.2. Critical Research Gaps

- Long-term toxicity profiles in in vivo models.

- Mechanistic studies on sulfur oxidation pathways during PDT.

- Comparative efficacy in 3D tumor spheroids vs. monolayer cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.